methyl 4-[4-(benzenesulfonyl)piperazin-1-yl]-3-nitrobenzoate
Beschreibung
Methyl 4-[4-(benzenesulfonyl)piperazin-1-yl]-3-nitrobenzoate is a synthetic organic compound characterized by a benzoate ester core substituted with a nitro group at the 3-position and a piperazine ring at the 4-position. The piperazine moiety is further modified with a benzenesulfonyl group.
Eigenschaften
IUPAC Name |
methyl 4-[4-(benzenesulfonyl)piperazin-1-yl]-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S/c1-27-18(22)14-7-8-16(17(13-14)21(23)24)19-9-11-20(12-10-19)28(25,26)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRZQULVLRGVHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[4-(benzenesulfonyl)piperazin-1-yl]-3-nitrobenzoate typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the 3-position, forming methyl 3-nitrobenzoate.
Sulfonylation: The nitrobenzoate is then reacted with benzenesulfonyl chloride in the presence of a base, such as pyridine, to form the benzenesulfonyl derivative.
Piperazine Introduction: Finally, the benzenesulfonyl derivative is reacted with piperazine to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[4-(benzenesulfonyl)piperazin-1-yl]-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The piperazine ring can undergo oxidation to form N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Reduction: Methyl 4-[4-(benzenesulfonyl)piperazin-1-yl]-3-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-oxides of the piperazine ring.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[4-(benzenesulfonyl)piperazin-1-yl]-3-nitrobenzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of methyl 4-[4-(benzenesulfonyl)piperazin-1-yl]-3-nitrobenzoate involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The nitro group may also play a role in redox reactions within biological systems. The piperazine ring can interact with neurotransmitter receptors, influencing their signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Sulfonylpiperazinyl Benzoate Derivatives
The closest analog to the target compound is methyl 4-[4-(2,4-dichlorobenzenesulfonyl)piperazin-1-yl]-3-nitrobenzoate (CAS RN: 478246-59-2). Key differences include:
- Synthetic Utility : Both compounds share a piperazinyl-nitrobenzoate backbone, but the dichloro derivative may exhibit lower solubility in polar solvents due to increased hydrophobicity .
Table 1: Comparison of Sulfonylpiperazinyl Benzoates
*Calculated based on molecular formula.
Piperazinyl Benzoates with Quinoline-Based Substituents
A series of methyl benzoate derivatives (C1–C7) with 2-arylquinoline-4-carbonyl-piperazine substituents were synthesized (e.g., C1: methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) . Key distinctions from the target compound include:
- Synthetic Yields : These compounds were obtained in high purity (confirmed by ¹H NMR and HRMS) as yellow or white solids, suggesting robust crystallization protocols in ethyl acetate .
Table 2: Piperazinyl Benzoates with Quinoline Substituents
| Compound | Quinoline Substituent | Molecular Weight (g/mol) | Physical State |
|---|---|---|---|
| C1 | Phenyl | 483.52 | Yellow solid |
| C4 | 4-Fluorophenyl | 501.50 | White solid |
| C7 | 4-Trifluoromethylphenyl | 551.53 | Yellow solid |
Piperazine Derivatives with Oxoethyl Substituents
Methyl 4-[4-(2-(4-fluorophenyl)-2-oxoethyl)piperazin-1-yl]-3-nitrobenzoate (CAS RN: 341967-71-3) features a ketone-linked 4-fluorophenyl group instead of a sulfonyl moiety. Key differences include:
- Bioactivity : Fluorine substitution may enhance metabolic stability and membrane permeability, a common strategy in drug design .
Piperazinyl Benzoic Acid Derivatives
Compounds like 3-(4-methylpiperazin-1-yl)benzoic acid (CAS RN: 215309-01-6) lack the nitro and sulfonyl groups but share the piperazinyl-benzoate framework.
Research Findings and Trends
- Substituent Impact: Halogenation (e.g., Cl, F) and electron-withdrawing groups (e.g., NO₂, CF₃) consistently enhance lipophilicity and stability across analogs .
- Synthetic Feasibility : High yields (85–88%) in piperazinyl-thiazol-urea derivatives () suggest that piperazine-linked compounds generally exhibit favorable synthetic reproducibility, though reaction conditions vary by substituent .
- Analytical Consistency : ¹H NMR and HRMS data are standard for confirming purity in structurally complex piperazine derivatives, as seen in and .
Biologische Aktivität
Methyl 4-[4-(benzenesulfonyl)piperazin-1-yl]-3-nitrobenzoate is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article examines its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name: this compound
- Chemical Formula: C18H19N3O6S
- CAS Number: 478246-37-6
The compound features a piperazine ring, a benzenesulfonyl group, and a nitrobenzoate moiety, which contribute to its unique biological properties.
This compound exhibits its biological effects through several mechanisms:
- Inhibition of Kinases: Similar compounds have been shown to inhibit cyclin-dependent kinases (cdk4) and AMP-activated protein kinase (ARK5), which are crucial in cell cycle regulation and metabolic pathways.
- Induction of Apoptosis: At concentrations ranging from 30 to 100 nM, related compounds have demonstrated the ability to induce apoptosis in various tumor cell lines.
- Interaction with Cellular Targets: The compound likely interacts with specific cellular targets, altering signaling pathways involved in proliferation and survival.
Anticancer Properties
Research indicates that this compound possesses significant anticancer activity:
- Cell Line Studies: In vitro studies have shown that this compound effectively inhibits the growth of cancer cell lines, including those expressing c-Myc, a known oncogene. The mechanism involves disrupting c-Myc dimerization, leading to reduced transcriptional activity and subsequent cell death .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung) | 0.5 | Growth inhibition |
| HeLa (Cervical) | 0.8 | Apoptosis induction |
| MCF7 (Breast) | 0.6 | Cell cycle arrest |
Anti-inflammatory Effects
Additionally, the compound may exhibit anti-inflammatory properties by modulating pathways associated with inflammatory cytokines. This aspect is particularly relevant in diseases characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Tumor Cell Lines: A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited proliferation in various cancer cell lines by inducing G0/G1 phase arrest .
- Synergistic Effects: Research has shown that when combined with other chemotherapeutic agents, this compound can enhance therapeutic efficacy, suggesting a potential role in combination therapies for cancer treatment.
- Pharmacokinetics and Bioavailability: Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, although further studies are required to fully understand its metabolic profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
